3-Methyl-5-(tributylstannyl)penta-2,4-dienal
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Overview
Description
3-Methyl-5-(tributylstannyl)penta-2,4-dienal is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a stannyl group (tributylstannyl) attached to a penta-2,4-dienal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal typically involves the reaction of 3-methyl-2,4-pentadienal with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Catalyst: Azobisisobutyronitrile (AIBN) or benzoyl peroxide
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(tributylstannyl)penta-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the stannyl group to a hydrogen atom, yielding 3-methyl-2,4-pentadienal.
Substitution: The stannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methyl-5-(tributylstannyl)pentanoic acid
Reduction: 3-Methyl-2,4-pentadienal
Substitution: 3-Methyl-5-(tributylstannyl)-2,4-dienyl halides.
Scientific Research Applications
3-Methyl-5-(tributylstannyl)penta-2,4-dienal has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal involves its interaction with molecular targets through the stannyl group. The stannyl group can undergo various transformations, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,4-pentadienal: Lacks the stannyl group, making it less reactive in certain transformations.
3-Methyl-5-(trimethylstannyl)penta-2,4-dienal: Contains a trimethylstannyl group instead of a tributylstannyl group, leading to different reactivity and applications.
3-Methyl-5-(tributylsilyl)penta-2,4-dienal: Contains a silyl group instead of a stannyl group, resulting in distinct chemical properties.
Uniqueness
3-Methyl-5-(tributylstannyl)penta-2,4-dienal is unique due to the presence of the tributylstannyl group, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
207915-64-8 |
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Molecular Formula |
C18H34OSn |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
3-methyl-5-tributylstannylpenta-2,4-dienal |
InChI |
InChI=1S/C6H7O.3C4H9.Sn/c1-3-6(2)4-5-7;3*1-3-4-2;/h1,3-5H,2H3;3*1,3-4H2,2H3; |
InChI Key |
KDYPVIDWTWLHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC(=CC=O)C |
Origin of Product |
United States |
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